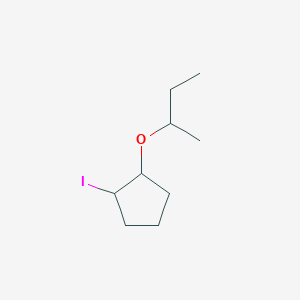

1-(Butan-2-yloxy)-2-iodocyclopentane

Description

1-(Butan-2-yloxy)-2-iodocyclopentane is a halogenated cyclopentane derivative featuring an iodine atom at the 2-position and a butan-2-yloxy group (sec-butyl ether) at the 1-position of the cyclopentane ring. The IUPAC name reflects the substituent prioritization rules, where the butan-2-yloxy group is assigned as a prefix due to its oxygen-containing functional group . Its molecular formula is C₉H₁₇IO, with a molar mass of 268.09 g/mol (calculated as: C₉ = 108, H₁₇ = 17, I = 127, O = 16). The compound’s structure combines the steric constraints of the cyclopentane ring with the electron-withdrawing iodine atom and the ether-linked sec-butyl chain, influencing its reactivity and physical properties.

Properties

Molecular Formula |

C9H17IO |

|---|---|

Molecular Weight |

268.13 g/mol |

IUPAC Name |

1-butan-2-yloxy-2-iodocyclopentane |

InChI |

InChI=1S/C9H17IO/c1-3-7(2)11-9-6-4-5-8(9)10/h7-9H,3-6H2,1-2H3 |

InChI Key |

SFQWYTMJJDAXIB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1CCCC1I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yloxy)-2-iodocyclopentane typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Iodine Atom: The iodine atom can be introduced via halogenation reactions using reagents such as iodine or iodine monochloride.

Attachment of the Butan-2-yloxy Group: The butan-2-yloxy group can be attached through etherification reactions involving butan-2-ol and an appropriate leaving group on the cyclopentane ring.

Industrial Production Methods

Industrial production of 1-(Butan-2-yloxy)-2-iodocyclopentane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yloxy)-2-iodocyclopentane can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

Oxidation Reactions: The butan-2-yloxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the butan-2-yloxy group.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be utilized.

Major Products Formed

Substitution Reactions: Products include cyclopentane derivatives with different substituents replacing the iodine atom.

Oxidation Reactions: Products include cyclopentanones or other carbonyl-containing compounds.

Reduction Reactions: Products include cyclopentane derivatives with modified or removed substituents.

Scientific Research Applications

1-(Butan-2-yloxy)-2-iodocyclopentane has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yloxy)-2-iodocyclopentane involves its interaction with molecular targets through its functional groups. The iodine atom and butan-2-yloxy group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Differences in Reactivity and Stability

Halogen Influence :

- The iodine atom in 1-(Butan-2-yloxy)-2-iodocyclopentane facilitates nucleophilic substitution (e.g., SN2 reactions) more readily than chlorine in 1,4-bis[(2-chloroethyl)thio]butane, due to iodine’s larger atomic radius and weaker C–I bond .

- In contrast, the chlorine substituents in the thioether compound () enhance stability against hydrolysis but limit reactivity in polar solvents.

Ring vs. Chain Backbone: The cyclopentane ring introduces significant steric hindrance compared to linear backbones (e.g., 1,4-bis[(2-chloroethyl)thio]butane). This reduces reaction rates in bulkier reagents but improves thermal stability . Cyclopentanone derivatives (e.g., 2-(1-hydroxypentyl)cyclopentanone) exhibit keto-enol tautomerism, absent in the fully saturated cyclopentane structure of the target compound .

Functional Group Diversity: The sec-butyl ether group in the target compound provides moderate polarity, enhancing solubility in organic solvents compared to purely hydrocarbon analogs. However, esters like 1-butoxy-1-oxopropan-2-yl butanoate () exhibit higher polarity due to carbonyl groups, favoring applications as solvents .

Biological Activity

1-(Butan-2-yloxy)-2-iodocyclopentane is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound 1-(Butan-2-yloxy)-2-iodocyclopentane features a cyclopentane ring substituted with a butan-2-yloxy group and an iodine atom. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of 1-(Butan-2-yloxy)-2-iodocyclopentane is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The iodine atom can participate in nucleophilic substitution reactions, while the butan-2-yloxy group enhances lipophilicity, potentially improving membrane permeability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can modulate receptor activity, which may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

Research studies have investigated the biological activities of 1-(Butan-2-yloxy)-2-iodocyclopentane, revealing promising results in various assays:

Case Study 1: Anticancer Properties

A study demonstrated that 1-(Butan-2-yloxy)-2-iodocyclopentane shows significant cytotoxicity against various human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. This study highlights the potential of this compound as a lead for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results indicated that it could effectively reduce the activity of these enzymes, suggesting a mechanism for its anticancer effects.

Therapeutic Implications

Given its biological activities, 1-(Butan-2-yloxy)-2-iodocyclopentane may have several therapeutic applications:

- Cancer Treatment: Its cytotoxic properties suggest potential use in chemotherapeutic regimens.

- Metabolic Disorders: The ability to modulate enzyme activity could be beneficial in treating conditions related to metabolic dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.